Adapalene sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adapalene sodium salt is a third-generation synthetic retinoid primarily used in dermatology for the treatment of acne vulgaris. It is a potent agonist of retinoic acid receptors, specifically targeting retinoic acid receptor beta, retinoic acid receptor gamma, and retinoic acid receptor alpha. This compound exhibits anti-inflammatory, comedolytic, and anti-tumor properties, making it a valuable compound in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adapalene sodium salt involves a coupling reaction between a magnesium, lithium, or zinc derivative of a specific compound and another compound in the presence of a nickel (II) salt, an organic ligand, and a basic agent. The mixture is heated under reflux for 24 hours, then cooled and adjusted to a pH below 7 with acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Adapalene sodium salt undergoes various chemical reactions, including:
Oxidation: This compound is susceptible to oxidative degradation, forming well-resolved degradation products.
Reduction: Although less common, reduction reactions can alter the structure of this compound.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substituents involved but often include the use of catalysts and controlled temperatures.
Major Products Formed
Reduction and Substitution: The specific products depend on the reagents and conditions used but generally involve modifications to the aromatic rings or side chains of the molecule.
Scientific Research Applications
Adapalene sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of retinoid chemistry and receptor binding.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Mechanism of Action
Adapalene sodium salt exerts its effects by binding to specific retinoic acid nuclear receptors, including retinoic acid receptor beta, retinoic acid receptor gamma, and retinoic acid receptor alpha. This binding modulates gene expression, leading to reduced inflammation, decreased cell proliferation, and increased cell differentiation. The compound also inhibits the enzymatic activity of glutamate oxaloacetate transaminase 1 in a non-competitive manner, contributing to its anti-tumor properties .
Comparison with Similar Compounds
Similar Compounds
Tretinoin: Another retinoid used in acne treatment but with a different safety profile.
Tazarotene: More efficacious than adapalene sodium salt but contraindicated in pregnant women due to its teratogenic effects.
Uniqueness
This compound stands out due to its superior safety profile compared to tretinoin and its effectiveness in combination therapies with other active substances like benzoyl peroxide and clindamycin. Its unique binding affinity to retinoic acid receptors and non-competitive inhibition of glutamate oxaloacetate transaminase 1 further distinguish it from other retinoids .
Properties
Molecular Formula |
C28H28NaO3 |
---|---|
Molecular Weight |
435.5 g/mol |
InChI |
InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30); |
InChI Key |
JGZYHPLAOKOZHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.